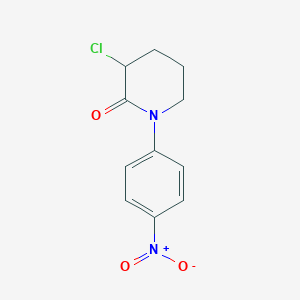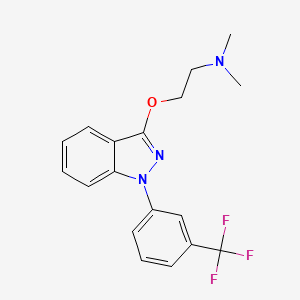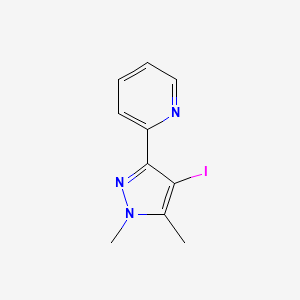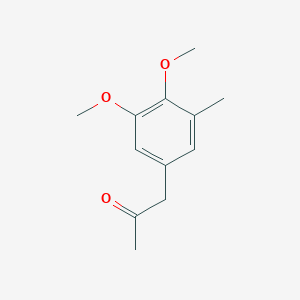
Arsenic Oxide (As2O5) Hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsenic Oxide (As2O5) Hydrate, also known as Arsenic Pentoxide Hydrate, is an inorganic compound with the chemical formula As2O5·xH2O. It is a white, deliquescent solid that is relatively unstable. This compound is significant in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arsenic Oxide (As2O5) Hydrate can be synthesized by oxidizing arsenic trioxide (As2O3) with strong oxidizing agents such as ozone, hydrogen peroxide, or nitric acid . The reaction is typically carried out under controlled conditions to ensure the complete conversion of arsenic trioxide to arsenic pentoxide.
Industrial Production Methods
In industrial settings, arsenic pentoxide is produced by heating arsenic trioxide in the presence of oxygen. This process is reversible and requires careful control of temperature and oxygen concentration to achieve high yields of arsenic pentoxide .
Analyse Chemischer Reaktionen
Types of Reactions
Arsenic Oxide (As2O5) Hydrate undergoes various chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize other substances.
Reduction: It can be reduced to arsenic trioxide (As2O3) under certain conditions.
Hydrolysis: It reacts with water to form arsenic acid (H3AsO4).
Common Reagents and Conditions
Oxidizing Agents: Ozone, hydrogen peroxide, nitric acid.
Reducing Agents: Activated carbon, glucose.
Hydrolysis Conditions: Reaction with water at room temperature.
Major Products Formed
Oxidation: Various oxidized products depending on the substrate.
Reduction: Arsenic trioxide (As2O3).
Hydrolysis: Arsenic acid (H3AsO4).
Wissenschaftliche Forschungsanwendungen
Arsenic Oxide (As2O5) Hydrate has numerous applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Arsenic Oxide (As2O5) Hydrate involves its ability to act as a strong oxidizing agent. It can induce oxidative stress in biological systems, leading to cell damage and apoptosis. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsenic Trioxide (As2O3): Another common arsenic compound with similar chemical properties but different oxidation states.
Arsenic Acid (H3AsO4): Formed by the hydrolysis of arsenic pentoxide.
Arsenic Sulfides (As2S3, As4S4): Compounds with arsenic in different oxidation states and bonded to sulfur.
Uniqueness
Arsenic Oxide (As2O5) Hydrate is unique due to its high oxidation state and strong oxidizing properties. It is less stable compared to other arsenic compounds, making it particularly useful in specific chemical reactions and industrial applications .
Eigenschaften
Molekularformel |
As2H2O5 |
|---|---|
Molekulargewicht |
231.86 g/mol |
IUPAC-Name |
arsoarsonic acid |
InChI |
InChI=1S/As2H2O5/c3-1(4)2(5,6)7/h(H2,5,6,7) |
InChI-Schlüssel |
DOVFDUQBWSEJGT-UHFFFAOYSA-N |
Kanonische SMILES |
O[As](=O)(O)[As](=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)





![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
